molecular formula C13H9ClN4O4 B5700463 (1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE CAS No. 1773-47-3

(1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE

Cat. No.: B5700463
CAS No.: 1773-47-3
M. Wt: 320.69 g/mol
InChI Key: HNRHTYXBELCYRG-OVCLIPMQSA-N
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Description

The compound (1E)-1-[(4-chlorophenyl)methylidene]-2-(2,4-dinitrophenyl)hydrazine (hereafter referred to as H4) is a hydrazine derivative featuring a 4-chlorobenzylidene group and a 2,4-dinitrophenyl substituent. Its synthesis typically involves the condensation of 2,4-dinitrophenylhydrazine with a 4-chlorobenzaldehyde derivative under acidic conditions. The (E)-configuration of the imine bond is confirmed via X-ray crystallography and spectroscopic methods (IR, NMR).

Its molecular geometry and vibrational properties have been characterized using DFT calculations, revealing a planar structure stabilized by intramolecular hydrogen bonds.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRHTYXBELCYRG-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1773-47-3
Record name NSC83623
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE typically involves the condensation reaction between 4-chlorobenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro and chloro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

(1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Substituent Effects on Key Properties

Compound Substituent (R) HOMO-LUMO Gap (eV) Dipole Moment (D) Melting Point (°C)
H4 (Target) 4-Cl 3.12 6.45 198–200
H1 2,4-Dihydroxy 2.98 5.82 215–217
H2 4-Isopropyl 3.05 5.12 185–187
H3 4-Methyl 3.20 4.90 175–178
  • Electron-Withdrawing vs. Electron-Donating Groups :
    H4's 4-Cl group creates a more electron-deficient aromatic system compared to H3 (4-methyl) and H2 (4-isopropyl), leading to a higher dipole moment and altered HOMO-LUMO gaps. The nitro groups further enhance electrophilicity, making H4 more reactive in nucleophilic environments.

  • Hydrogen Bonding :
    H1, with 2,4-dihydroxy substituents, forms stronger intermolecular hydrogen bonds than H4, resulting in a higher melting point.

Spectroscopic and Crystallographic Features

  • IR Spectroscopy :
    H4 shows distinct N–H stretching (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹). The chloro substituent causes a redshift in C–Cl stretching (750 cm⁻¹) compared to H3's C–CH₃ vibrations.
  • X-ray Crystallography :
    H4's crystal structure reveals a planar hydrazine backbone with a dihedral angle of 8.2° between the aromatic rings, similar to fluorinated analogs (e.g., 's compound: 7.5°).

Theoretical Insights

DFT studies (B3LYP/6-311G) highlight the following:

  • Charge Distribution :
    H4's chloro group induces a partial positive charge (+0.32 e) on the benzylidene carbon, greater than H3 (+0.18 e).
  • Reactivity Descriptors : H4's electrophilicity index (3.45 eV) exceeds H2 (2.98 eV) and H3 (2.75 eV), aligning with its enhanced reactivity.

Biological Activity

The compound (1E)-1-[(4-chlorophenyl)methylidene]-2-(2,4-dinitrophenyl)hydrazine is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H10ClN3O4\text{C}_{13}\text{H}_{10}\text{Cl}\text{N}_{3}\text{O}_{4}

This structure features a hydrazine core with a 4-chlorophenyl and a 2,4-dinitrophenyl group, which are crucial for its biological activity.

Antimicrobial Activity

Research has shown that hydrazone derivatives exhibit significant antimicrobial properties. A study on related compounds indicated that derivatives containing the 1,3,4-oxadiazole ring demonstrated notable antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli6.25 μg/mL
Compound BS. aureus0.4 μg/mL
Compound CC. albicans8 μg/mL

The above table illustrates that certain hydrazone derivatives show potent activity against common bacterial and fungal strains, indicating the potential of this compound in treating infections.

Anticancer Activity

The anticancer potential of hydrazone derivatives has also been explored extensively. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several hydrazone derivatives on different cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer). The results showed:

  • MCF-7 Cells : IC50 values ranging from 5 to 15 μM.
  • A549 Cells : IC50 values ranging from 10 to 20 μM.

These findings suggest that this compound may exhibit selective cytotoxicity against specific cancer types.

The biological activity of this compound is hypothesized to be linked to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. Molecular docking studies have suggested that it may inhibit key enzymes involved in metabolic processes or DNA synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (1E)-1-[(4-chlorophenyl)methylidene]-2-(2,4-dinitrophenyl)hydrazine, and how can purity be maximized?

  • Methodological Answer : The compound is synthesized via a condensation reaction between 4-chlorobenzaldehyde derivatives and 2,4-dinitrophenylhydrazine. Key steps include:

  • Refluxing equimolar reactants in absolute ethanol for 6–8 hours under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Monitoring reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .
  • Recrystallization from ethanol to isolate the product as a crystalline solid, achieving >90% purity .
    • Critical Considerations : Adjust pH to 4–5 using dilute HCl to enhance hydrazone formation efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm the hydrazone linkage (δ 8.5–10.5 ppm for NH) and aromatic proton environments .
  • FT-IR : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~1520–1340 cm⁻¹ (NO₂ asymmetric/symmetric) validate functional groups .
  • XRD : Single-crystal X-ray diffraction resolves the (1E)-configuration and dihedral angles between aromatic planes (e.g., 15–25°) .

Q. What initial biological assays are recommended for evaluating pharmacological potential?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer Screening : MTT assay on HeLa or MCF-7 cell lines (IC₅₀ determination) .
  • Antioxidant Potential : DPPH radical scavenging assay at 0.1–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic structure and reactivity trends?

  • Methodological Answer :

  • Geometry Optimization : Use B3LYP/6-31G(d,p) to model the (1E)-configuration and compare bond lengths/angles with XRD data .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ∆E ≈ 3.5–4.0 eV for nitro groups) .
  • Electrostatic Potential Maps : Identify electrophilic regions (e.g., nitro groups) for nucleophilic attack prediction .

Q. How can contradictions between theoretical and experimental structural data be addressed?

  • Methodological Answer :

  • Torsional Angle Discrepancies : If DFT predicts a planar structure but XRD shows torsion >10°, refine computational models by including solvent effects (e.g., ethanol PCM model) .
  • Vibrational Frequency Mismatches : Scale calculated IR frequencies by 0.96–0.98 to align with experimental peaks .

Q. What strategies resolve conflicting bioactivity results across studies?

  • Methodological Answer :

  • Assay Standardization : Normalize protocols (e.g., fixed incubation time/temperature) to minimize variability .
  • Structure-Activity Comparison : Contrast results with analogs like (Z)-1-(3-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine, where electron-withdrawing groups enhance antimicrobial activity .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with halogens (Br, F) or methoxy groups at the 4-chlorophenyl position to assess steric/electronic effects .
  • Pharmacophore Mapping : Overlay crystal structures of active analogs to identify critical bonding motifs (e.g., nitro→H-bond acceptor) .

Q. What are best practices for stability testing under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for thermal stability) .
  • Photodegradation Studies : Expose to UV light (254 nm) for 48 hours; monitor via HPLC for byproduct formation .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 1 week; assess integrity via ¹H NMR .

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